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molecular formula C13H31ClN+ B8406535 Methyl tributylammonium hydrochloride

Methyl tributylammonium hydrochloride

Cat. No. B8406535
M. Wt: 236.84 g/mol
InChI Key: IPILPUZVTYHGIL-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

Ethyl 2-(4-bromo-2-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate 27, potassium hydroxide and methyl tributylammonium hydrochloride were reacted at 65° C., cooled, and concentrated. The mixture was dissolved in ethanol and water to crystallize 28.
Name
Ethyl 2-(4-bromo-2-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([CH2:18][CH2:19][OH:20])[CH:10]=[C:11]([C:13]([O:15]CC)=[O:14])[N:12]=2)=[C:4](F)[CH:3]=1.[OH-].[K+].Cl.C[N+](CCCC)(CCCC)CCCC>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[N:9]([CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=3)[CH2:18][CH2:19][O:20][C:4]=2[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Ethyl 2-(4-bromo-2-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=1N(C=C(N1)C(=O)OCC)CCO)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
water to crystallize 28

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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